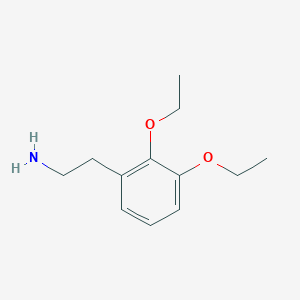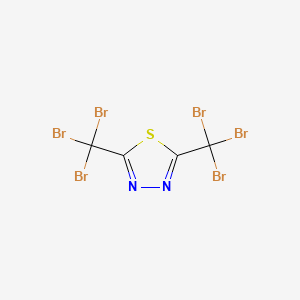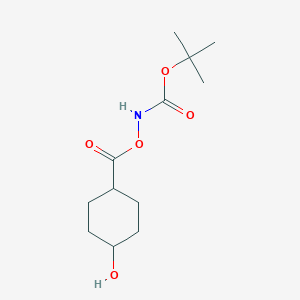![molecular formula C7H7F6NO B13946865 Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- CAS No. 50837-76-8](/img/structure/B13946865.png)
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- typically involves the reaction of 2-methyl aziridine with a trifluoromethyl-containing reagent. One common method is the reaction of 2-methyl aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opened products: Depending on the nucleophile used, various amine, alcohol, or thiol derivatives can be formed.
Substituted products: New compounds with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- involves its high reactivity due to the ring strain of the aziridine ring and the electron-withdrawing effects of the trifluoromethyl groups. These properties make the compound highly reactive towards nucleophiles, leading to ring-opening reactions and the formation of new products. The trifluoromethyl groups also enhance the compound’s stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 2-methyl-: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Azetidine: A four-membered nitrogen-containing heterocycle with different ring strain and reactivity.
Hexafluoroisopropyl methacrylate: Contains trifluoromethyl groups but lacks the aziridine ring structure.
Uniqueness
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is unique due to the combination of the aziridine ring and trifluoromethyl groups. This combination imparts high reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
50837-76-8 |
|---|---|
Molecular Formula |
C7H7F6NO |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(2-methylaziridin-1-yl)-2-(trifluoromethyl)propan-1-one |
InChI |
InChI=1S/C7H7F6NO/c1-3-2-14(3)5(15)4(6(8,9)10)7(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
CQIVONYCAIRMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
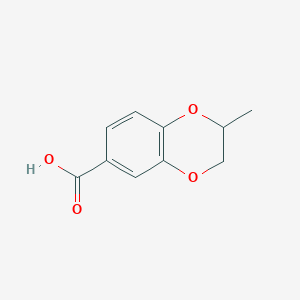
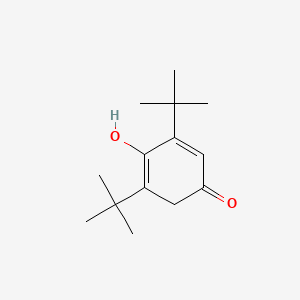
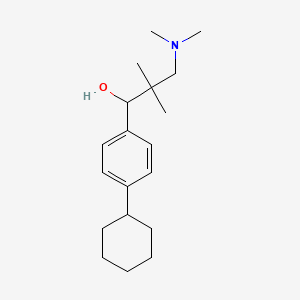
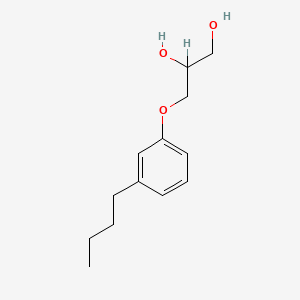
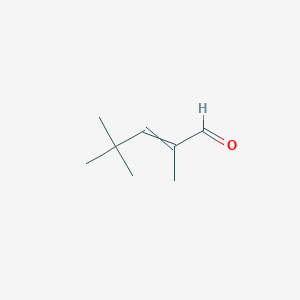
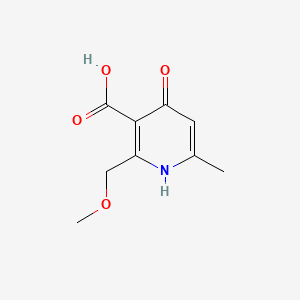

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

